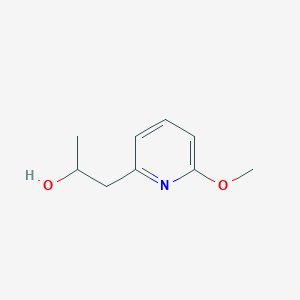

1-(6-Methoxypyridin-2-yl)propan-2-ol

Description

1-(6-Methoxypyridin-2-yl)propan-2-ol is a pyridine derivative featuring a methoxy group at the 6-position of the pyridine ring and a propan-2-ol substituent at the 2-position. Pyridine-based alcohols are often explored for their bioactivity, such as adrenoceptor modulation or antiarrhythmic effects, due to their ability to participate in hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

1-(6-methoxypyridin-2-yl)propan-2-ol |

InChI |

InChI=1S/C9H13NO2/c1-7(11)6-8-4-3-5-9(10-8)12-2/h3-5,7,11H,6H2,1-2H3 |

InChI Key |

JMTYBRYHFDCKSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NC(=CC=C1)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(Bis((6-methylpyridin-2-yl)methyl)amino)propan-1-ol (L2)

- Structure: Contains a propan-1-ol chain and two 6-methylpyridylmethyl groups attached to an amino moiety.

- Synthesis: Prepared via alkylation of 3-amino-1-propanol with 6-methyl-2-(bromomethyl)pyridine in DMF, yielding 92% after purification .

- Application : Used in catalytic zinc complexes for phosphorus chemistry, highlighting the role of pyridine-alcohol motifs in coordination chemistry .

(6-Methoxypyridin-2-yl)-methanol

Nadolol

- Structure : A β-blocker featuring a propan-2-ol backbone linked to a naphthalenyloxy group and a tertiary amine.

- Bioactivity: Binds to β1-adrenoceptors, demonstrating the pharmacological relevance of propan-2-ol derivatives .

Functional Group Variations

Methoxy Position and Substitution

- 6-Methoxy vs.

Alcohol Chain Length and Branching

- Propan-1-ol vs. Propan-2-ol : Propan-2-ol’s secondary alcohol group may offer greater metabolic stability compared to primary alcohols, as seen in the stability of Nadolol .

Key Differences and Implications

- Catalytic vs. Pharmacological Roles : L2’s use in catalysis contrasts with Nadolol’s β-blocking activity , underscoring how substituent choice dictates application.

- Solubility and Reactivity: The methanol analog () likely has higher aqueous solubility than this compound, which may limit its utility in lipid-rich biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.